![molecular formula C8H8ClN B1510158 3-クロロ-6,7-ジヒドロ-5H-シクロペンタ[b]ピリジン CAS No. 126215-93-8](/img/structure/B1510158.png)

3-クロロ-6,7-ジヒドロ-5H-シクロペンタ[b]ピリジン

概要

説明

“3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine” is a chemical compound with the molecular formula C8H8ClN . It is a derivative of cyclopenta[b]pyridine, which is a structural fragment of various alkaloids and exhibits a wide spectrum of biological activity .

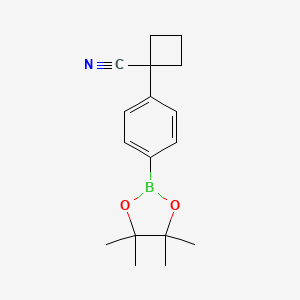

Synthesis Analysis

The synthesis of cyclopenta[b]pyridine derivatives often involves the annulation of the pyridine ring to substituted cyclopentanone or to its enamine . A novel version of this type of synthesis involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .Molecular Structure Analysis

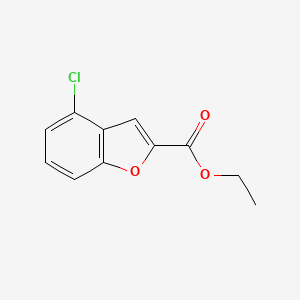

The molecular structure of “3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine” consists of a cyclopenta[b]pyridine core with a chlorine atom attached to the third carbon atom .Chemical Reactions Analysis

The multicomponent condensation reaction used in the synthesis of cyclopenta[b]pyridine derivatives represents a profound structural transformation . The reaction involves the formation of cyanothioacetamide, which then undergoes the Knoevenagel condensation with aldehydes. The resulting alkenes are involved in the Stork alkylation with enamine. The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .科学的研究の応用

アルカロイド誘導体の合成

3-クロロ-6,7-ジヒドロ-5H-シクロペンタ[b]ピリジンは、様々なアルカロイド誘導体の合成における前駆体として役立ちます。 これらの化合物は、潜在的な治療効果を含む、幅広い生物学的活性のために重要です .

血糖降下薬の開発

この化合物の誘導体は、血糖降下作用が見出されており、血糖値を下げることで糖尿病の治療に役立つ可能性があります .

カルシウムチャネル遮断薬

3-クロロ-6,7-ジヒドロ-5H-シクロペンタ[b]ピリジンの構造骨格は、カルシウムチャネルの遮断薬を作成するために利用されます。 これらの物質は、心拍数と血圧を調節できる薬物の開発において重要です .

蛍光プローブ

この化合物は、蛍光プローブの作成にも関与しています。 このようなプローブは、生化学および分子生物学において、細胞プロセスを研究するための不可欠なツールです .

タンパク質キナーゼ阻害剤

研究により、特定の誘導体がタンパク質キナーゼFGFR1の阻害剤として作用することが示されています。 この応用は、特定のキナーゼの阻害が標的癌治療薬の開発につながる可能性があるため、特に癌研究において関連性があります .

ドミノ反応による有機合成

この化合物の汎用性は、有機合成におけるドミノ反応での使用に示されています。 これらの反応は、より単純な前駆体から複雑な分子を生成する、深い構造変換を表しています .

将来の方向性

Cyclopenta[b]pyridine derivatives, including “3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine”, have been found to exhibit a wide spectrum of biological activity, making them of high practical importance . Future research may focus on exploring their potential applications in various fields, such as medicine and materials science.

作用機序

Target of Action

3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a structural fragment of alkaloids . It exhibits a wide spectrum of biological activity, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase FGFR1 . These targets play crucial roles in various biological processes such as glucose metabolism, calcium ion homeostasis, and cell signaling.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . This reaction represents a profound structural transformation .

Biochemical Pathways

The compound affects several biochemical pathways. The Knoevenagel condensation with aldehydes results in alkenes that are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination, forming salts containing the target bicyclic cyclopenta[b]pyridine structure . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. Factors such as temperature, pH, and the presence of other substances could affect the compound’s stability and its interactions with its targets. For instance, the compound’s reactions involve the use of various reagents and catalysts, and these reactions could be sensitive to changes in environmental conditions .

特性

IUPAC Name |

3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQNGDVIVYLVIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737959 | |

| Record name | 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126215-93-8 | |

| Record name | 3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

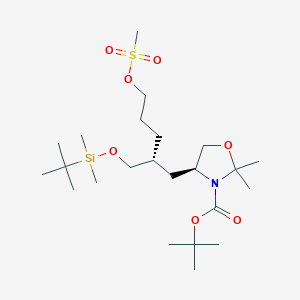

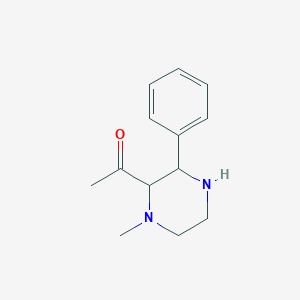

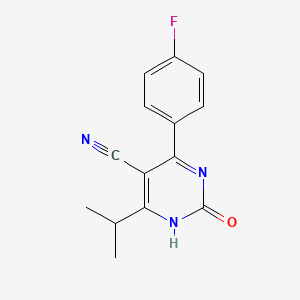

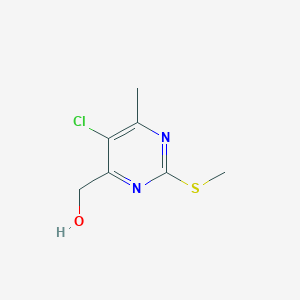

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B1510117.png)